2-phenoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Overview
Description
2-phenoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-phenoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline scaffold.
Introduction of the tosyl group: The tetrahydroisoquinoline intermediate is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Attachment of the phenoxyacetamide moiety: The final step involves the reaction of the tosylated tetrahydroisoquinoline with phenoxyacetyl chloride to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-phenoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-phenoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is being studied .
Comparison with Similar Compounds
2-phenoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can be compared with other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-tetrahydroisoquinoline: A simpler analog with a similar core structure but lacking the phenoxy and tosyl groups.
N-tosyl-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the phenoxyacetamide moiety.
Phenoxyacetamide derivatives: Compounds with the phenoxyacetamide group but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-18-7-11-23(12-8-18)31(28,29)26-14-13-19-9-10-21(15-20(19)16-26)25-24(27)17-30-22-5-3-2-4-6-22/h2-12,15H,13-14,16-17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLOIJMYKXHSPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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